ピペラキン テトラホスフェート

説明

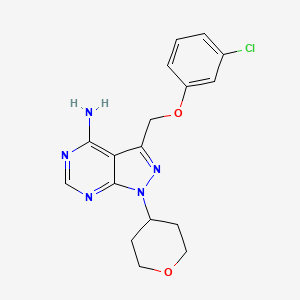

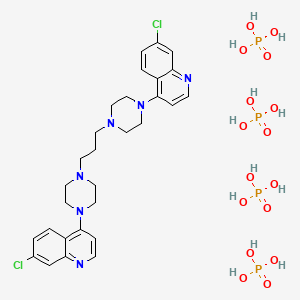

ピペラキン テトラホスフェートは、ビスキノリン系化合物に属する抗マラリア薬です。1960年代に最初に合成され、中国とインドシナでマラリア予防と治療に広く使用されました。ピペラキン耐性Plasmodium falciparum株が出現し、アルテミシニン系抗マラリア薬が利用可能になったため、1980年代には使用が減少しました。 しかし、ピペラキンは、その吸収速度が遅く、生物学的半減期が長いことから、アルテミシニン誘導体との併用療法におけるパートナー薬として再び注目を集めています .

2. 製法

合成経路と反応条件: ピペラキン テトラホスフェートの合成には、中間体の調製から始まる複数段階が必要です。一般的な合成経路の1つには、4,7-ジクロロキノリンとピペラジンを反応させて、4,7-ジクロロキノリン-4-イル-ピペラジンを形成することが含まれます。この中間体を次に1,3-ジブロモプロパンと反応させると、ピペラキンが生成されます。 最後の段階では、ピペラキンをリン酸と反応させることにより、テトラホスフェート塩に変換します .

工業生産方法: ピペラキン テトラホスフェートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 工業的な環境では、連続フロー反応器や再結晶、クロマトグラフィーなどの高度な精製技術が使用されます .

3. 化学反応の分析

反応の種類: ピペラキン テトラホスフェートは、次のようなさまざまな化学反応を起こします。

酸化: ピペラキンは、特定の条件下で酸化されて、キノリン誘導体を形成することができます。

還元: 還元反応により、ピペラキンを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: キノリン誘導体。

還元: アミン誘導体。

置換: さまざまな置換キノリン化合物.

4. 科学研究への応用

ピペラキン テトラホスフェートは、さまざまな科学研究に応用されています。

化学: 分析化学におけるクロマトグラフィー法の開発と検証のための基準化合物として使用されます。

生物学: ピペラキンは、オートファジー阻害など、細胞プロセスへの影響について研究されています。

医学: クロロキン耐性のPlasmodium株が存在する地域では、特に抗マラリア併用療法における重要な成分です。

科学的研究の応用

Piperaquine tetraphosphate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.

Biology: Piperaquine is studied for its effects on cellular processes, including autophagy inhibition.

Medicine: It is a key component in antimalarial combination therapies, particularly in regions with chloroquine-resistant Plasmodium strains.

Industry: Piperaquine is used in the pharmaceutical industry for the formulation of antimalarial drugs.

作用機序

ピペラキンは、Plasmodium寄生虫におけるヘム解毒経路を阻害することによって、抗マラリア効果を発揮します。寄生虫の消化液胞に蓄積し、有毒なヘムを無毒なヘモゾインに変換する過程を阻害します。この阻害は、有毒なヘムの蓄積につながり、寄生虫の死滅をもたらします。 関与する正確な分子標的と経路は、クロロキンと類似しています .

類似化合物:

クロロキン: ピペラキンとクロロキンは、作用機序が類似したビスキノリン系抗マラリア薬です。

メフロキン: 化学構造は異なりますが、治療用途が類似した別の抗マラリア薬です。

アルテミシニン誘導体: これらの化合物は、速効性があるため、ピペラキンとの併用療法でよく使用されます.

独自性: ピペラキンは、生物学的半減期が長く、吸収速度が遅いという独自性を備えています。そのため、半減期が短いアルテミシニン誘導体とのパートナー薬として理想的です。 この組み合わせにより、効果が向上し、耐性発生の可能性が低くなります .

生化学分析

Biochemical Properties

Piperaquine tetraphosphate is characterized by slow absorption and a long biological half-life . It is an autophagy inhibitor and is highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax Falciparum parasite’s haem detoxification pathway .

Cellular Effects

Piperaquine tetraphosphate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to be effective in preventing malaria during pregnancy . It influences cell function by inhibiting the growth of the malaria parasite within the red blood cells .

Molecular Mechanism

It is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .

Temporal Effects in Laboratory Settings

In laboratory settings, piperaquine tetraphosphate has been observed to have a long elimination half-life This means that its effects on cellular function can be observed over a long period of time

Dosage Effects in Animal Models

The effects of piperaquine tetraphosphate vary with different dosages in animal models

Metabolic Pathways

Piperaquine tetraphosphate is primarily metabolized by CYP3A4

Transport and Distribution

It is known that piperaquine tetraphosphate is slowly absorbed .

Subcellular Localization

It is thought to accumulate in the parasite digestive vacuole .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperaquine tetraphosphate involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine. The final step involves the conversion of piperaquine to its tetraphosphate salt by reacting it with phosphoric acid .

Industrial Production Methods: Industrial production of piperaquine tetraphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Piperaquine tetraphosphate undergoes various chemical reactions, including:

Oxidation: Piperaquine can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert piperaquine to its corresponding amine derivatives.

Substitution: Piperaquine can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline compounds.

類似化合物との比較

Chloroquine: Both piperaquine and chloroquine are bisquinoline antimalarials with similar mechanisms of action.

Mefloquine: Another antimalarial with a different chemical structure but similar therapeutic use.

Artemisinin Derivatives: These compounds are often used in combination with piperaquine for their fast-acting properties.

Uniqueness: Piperaquine’s uniqueness lies in its long biological half-life and slow absorption, making it an ideal partner drug for artemisinin derivatives, which have a short half-life. This combination enhances the efficacy and reduces the likelihood of resistance development .

特性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKJVUSSVZQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44Cl2N6O16P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919955 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911061-10-4 | |

| Record name | Piperaquine tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)